N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide
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Overview
Description
N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide is a member of methoxybenzenes and a substituted aniline.
Scientific Research Applications
Anticancer Applications
- Synthesis and Anticancer Activity : A study by Al-adilee and Hessoon (2019) detailed the synthesis of thiazolyl azo dye ligands and their metal complexes, which exhibited significant in vitro antitumor activity against human breast cancer (Al-adilee & Hessoon, 2019).
Antimicrobial Applications
- Antibacterial and Antifungal Properties : The same study by Al-adilee and Hessoon (2019) also tested the biological activity of these compounds against Escherichia coli, Streptococcus (as antibacterial), and Aspergillus Niger and Penicillium sp (as antifungal) (Al-adilee & Hessoon, 2019).
Pharmacokinetics
- In Vitro Binding Profile and CNS Penetrability : Rosen et al. (1990) synthesized a highly potent serotonin-3 receptor antagonist and investigated its binding profile in neuroblastoma-glioma cells and its ability to penetrate the central nervous system upon peripheral administration (Rosen et al., 1990).
Synthesis and Chemical Properties
- Green Synthesis Methods : Shahvelayati, Hajiaghababaei, and Panahi Sarmad (2017) described an efficient synthesis method for thiazole derivatives via a three-component tandem reaction, emphasizing a green approach with ionic liquid media (Shahvelayati et al., 2017).
- Synthesis of Antiprotozoal Agents : A study by Neville and Verge (1977) focused on the synthesis of thiazole derivatives for potential antiprotozoal activity against Trypanosoma cruzi infections (Neville & Verge, 1977).
properties
Product Name |
N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide |
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Molecular Formula |
C20H24N4O2S2 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
N-[5-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]-2-methylpentanamide |
InChI |
InChI=1S/C20H24N4O2S2/c1-5-8-12(2)18(25)24-20-21-13(3)17(28-20)15-11-27-19(23-15)22-14-9-6-7-10-16(14)26-4/h6-7,9-12H,5,8H2,1-4H3,(H,22,23)(H,21,24,25) |
InChI Key |
IHGJLLZSWRNUSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)NC1=NC(=C(S1)C2=CSC(=N2)NC3=CC=CC=C3OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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